molecular formula C24H19NO2S B2577677 1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione CAS No. 76115-66-7

1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione

Cat. No.: B2577677
CAS No.: 76115-66-7
M. Wt: 385.48
InChI Key: TYHBVFYRJLCJCZ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Another method involves the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer advantages such as higher yields, shorter reaction times, and milder reaction conditions.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, use of recyclable catalysts, and energy-efficient processes are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition leads to the accumulation of toxic intermediates and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.

    2-Phenylbenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.

    Benzothiazole-2-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione stands out due to its unique structure, which combines the benzothiazole ring with a diphenylpentane moiety. This structural feature enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3,5-diphenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2S/c26-21(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-22(27)24-25-20-13-7-8-14-23(20)28-24/h1-14,19H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHBVFYRJLCJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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